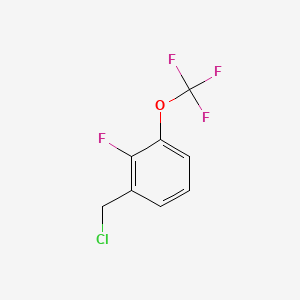
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O. This compound is characterized by the presence of a chloromethyl group, a fluoro group, and a trifluoromethoxy group attached to a benzene ring. It is a member of the trifluoromethoxybenzene family, which is known for its unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzene derivative, followed by fluorination and trifluoromethoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
For industrial production, the process may involve:
Chlorination: Introducing chlorine into the raw material, such as benzaldehyde, in the presence of a catalyst like phosphorus pentachloride.
Fluorination: Treating the chlorinated product with anhydrous hydrogen fluoride to introduce the fluoro group.
Trifluoromethoxylation: Using specialized trifluoromethoxylation reagents to attach the trifluoromethoxy group.
Chemical Reactions Analysis
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Trifluoromethylation: The trifluoromethoxy group can undergo radical trifluoromethylation, which is a key reaction in the synthesis of many fluorinated compounds.
Common reagents used in these reactions include phosphorus pentachloride, anhydrous hydrogen fluoride, and various trifluoromethoxylation reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .
Scientific Research Applications
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of biological systems, especially in the development of fluorinated drugs and imaging agents.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This makes it a valuable tool in the development of drugs and other bioactive compounds .
Comparison with Similar Compounds
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-(trifluoromethoxy)benzene: This compound has a similar structure but with the trifluoromethoxy group in a different position, leading to different chemical properties and reactivity.
4-(Trifluoromethyl)benzyl chloride: Another related compound with a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMSLJKBPIQURI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737395 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373864-66-4 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
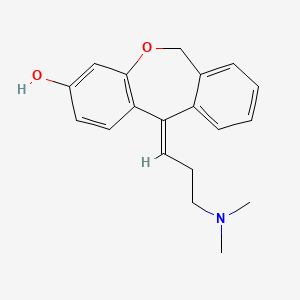

![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
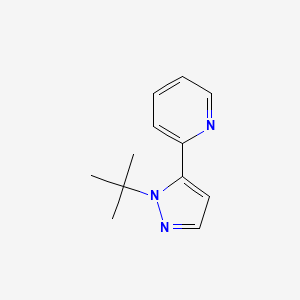
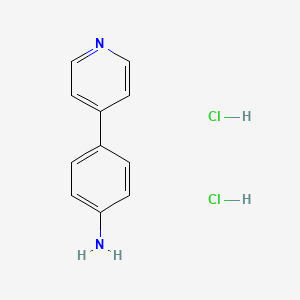
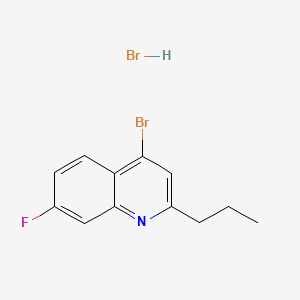
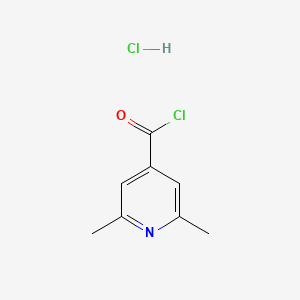
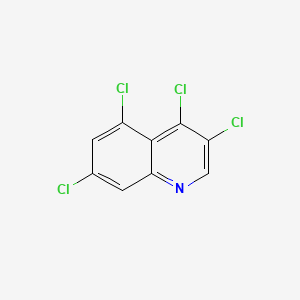

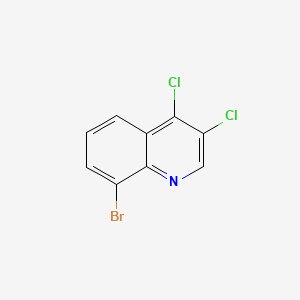
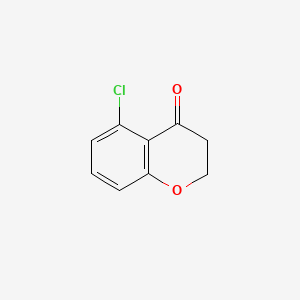
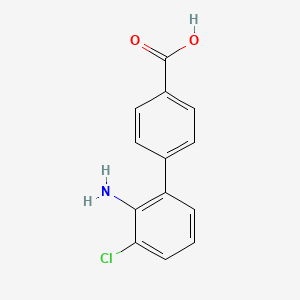
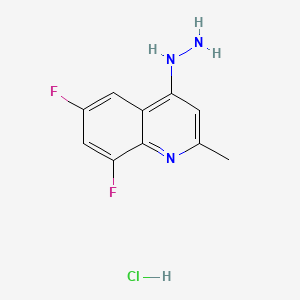
![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)
